Cas no 2172021-07-5 (1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine)

1-(1,3-Di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine is a specialized organic compound featuring a pyrazole core substituted with tert-butyl groups and an amine-functionalized ethyl side chain. This structure imparts steric hindrance and electronic modulation, making it valuable in coordination chemistry and ligand design. The tert-butyl groups enhance stability and influence reactivity, while the amine moiety provides a versatile handle for further functionalization. Its rigid framework is advantageous in catalytic systems and metal-organic frameworks (MOFs), where precise steric control is critical. The compound's well-defined geometry and tunable properties make it suitable for applications in asymmetric synthesis, polymer stabilization, and pharmaceutical intermediate development.
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine structure
2172021-07-5 structure
Product name:1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
CAS No:2172021-07-5
MF:C13H25N3
MW:223.357702970505
CID:6557394
PubChem ID:165873745

1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
    • EN300-1617704
    • 2172021-07-5
    • Inchi: 1S/C13H25N3/c1-9(14)10-8-11(12(2,3)4)15-16(10)13(5,6)7/h8-9H,14H2,1-7H3
    • InChI Key: SCZSQMODHBGSOG-UHFFFAOYSA-N
    • SMILES: N1(C(C(C)N)=CC(C(C)(C)C)=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 223.204847810g/mol
  • Monoisotopic Mass: 223.204847810g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 2.1

1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1617704-0.25g
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
0.25g
$1065.0 2023-05-26
Enamine
EN300-1617704-10.0g
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
10g
$4974.0 2023-05-26
Enamine
EN300-1617704-5000mg
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
5000mg
$3355.0 2023-09-23
Enamine
EN300-1617704-2500mg
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
2500mg
$2268.0 2023-09-23
Enamine
EN300-1617704-50mg
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
50mg
$972.0 2023-09-23
Enamine
EN300-1617704-5.0g
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
5g
$3355.0 2023-05-26
Enamine
EN300-1617704-1.0g
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
1g
$1157.0 2023-05-26
Enamine
EN300-1617704-0.05g
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
0.05g
$972.0 2023-05-26
Enamine
EN300-1617704-100mg
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
100mg
$1019.0 2023-09-23
Enamine
EN300-1617704-250mg
1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine
2172021-07-5
250mg
$1065.0 2023-09-23

Additional information on 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine

Introduction to 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine (CAS No. 2172021-07-5)

1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2172021-07-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a pyrazole core substituted with two tert-butyl groups at the 1 and 3 positions, enhancing its steric hindrance and potential for selective interactions in biological systems. The presence of an amine functional group at the ethyl chain further broadens its utility in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators.

The structural motif of 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine aligns with the growing trend in drug discovery towards the exploitation of pyrazole derivatives for their diverse pharmacological properties. Pyrazoles are known for their ability to engage with various biological targets, including enzymes and receptors, due to their rigid bicyclic structure and tunable electronic properties. The introduction of bulky tert-butyl groups not only stabilizes the compound against unwanted side reactions but also modulates its binding affinity and selectivity, making it a valuable scaffold for structure-based drug design.

Recent advancements in computational chemistry have enabled more precise predictions of the binding modes and pharmacokinetic profiles of such compounds. Molecular docking studies indicate that 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine can interact with specific pockets on target proteins through both hydrophobic and hydrogen bonding interactions. This has spurred interest in its potential as a lead compound for developing treatments against inflammatory diseases, cancer, and neurodegenerative disorders.

In the realm of medicinal chemistry, the synthesis of this compound exemplifies the synergy between organic synthesis and computational modeling. The synthesis involves multi-step reactions, including condensation reactions to form the pyrazole ring followed by alkylation to introduce the tert-butyl groups. Recent improvements in catalytic systems have allowed for more efficient and scalable production methods, reducing reaction times and improving yields. These advancements are crucial for translating promising candidates like 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine into viable drug candidates.

One of the most compelling aspects of this compound is its potential as a scaffold for developing kinase inhibitors. Kinases are a family of enzymes implicated in numerous signaling pathways associated with diseases such as cancer. The pyrazole moiety is known to mimic ATP binding pockets in kinases, while the amine group can be further functionalized to enhance binding affinity. Preclinical studies have begun to explore derivatives of 1-(1,3-di-tert-butyl-1H-pyrazol-5-yl)ethan-1-amine as inhibitors of specific kinases, showing promise in reducing tumor growth in vitro and in vivo.

The role of pyrazole derivatives in addressing neurological disorders has also gained traction recently. Research suggests that compounds targeting specific kinases or receptors involved in neurodegeneration can slow disease progression by modulating inflammatory responses and oxidative stress. The steric bulk provided by the tert-butyl groups in 1-(1,3-di-tert-butyl-1H-pyrazol-5-ylenthanamidine) may enhance its ability to selectively interact with neuronal targets without affecting off-target proteins, a critical factor in minimizing side effects.

Furthermore, the compound’s potential as an immunomodulator has not been overlooked. Pyrazole derivatives have shown efficacy in modulating immune responses by interacting with cytokine receptors or inhibiting key enzymes involved in inflammation. The unique structural features of 2172021 CAS number 2172021075 ethanamine derivative position it as a candidate for treating autoimmune diseases or chronic inflammation conditions where precise control over immune signaling is essential.

The synthetic pathways for producing this compound have seen significant refinement over recent years. Transition-metal-catalyzed cross-coupling reactions now allow for more efficient introduction of substituents into the pyrazole ring, reducing reliance on harsh conditions or multiple purification steps. These improvements not only lower production costs but also make large-scale synthesis more feasible for both academic research and industrial applications.

As computational methods continue to evolve, so too does our ability to predict and optimize the properties of such compounds. Machine learning models trained on large datasets of bioactive molecules can now suggest modifications to enhance potency or selectivity with remarkable accuracy. This high-throughput virtual screening approach has already been applied to derivatives of pyrazole ethanamine CAS number 2172021075, identifying novel analogs with enhanced pharmacological profiles.

The future directions for research on this compound are multifaceted. Investigating its mechanism of action at a molecular level will be crucial for understanding its therapeutic potential fully. Additionally, exploring its interactions with other biological targets beyond kinases could uncover new applications or reveal unexpected side effects that might guide further optimization efforts.

In conclusion,(di tert butyl pyrazol 5 yl ethan amine) (CAS No: 2172021075) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features combined with recent advances in synthetic methodologies make it a promising candidate for further development into therapeutic agents targeting inflammation, cancer, neurodegeneration,and autoimmune diseases among others.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD